Technical Guide: Physicochemical Properties and Synthesis of 1,3-Dibromo-2,4-dimethoxybenzene
Technical Guide: Physicochemical Properties and Synthesis of 1,3-Dibromo-2,4-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dibromo-2,4-dimethoxybenzene, a key intermediate in organic synthesis. The document details its core physicochemical properties, presents a representative synthetic protocol, and discusses its applications in research and pharmaceutical development.
Physicochemical Data
1,3-Dibromo-2,4-dimethoxybenzene is a brominated aromatic compound. Its molecular structure, featuring two bromine atoms and two methoxy (B1213986) groups on a benzene (B151609) ring, makes it a versatile building block in medicinal chemistry and materials science. The bromine atoms serve as reactive sites for various cross-coupling reactions, enabling the construction of complex molecular architectures.
The quantitative properties of 1,3-Dibromo-2,4-dimethoxybenzene and its isomers, which share the same molecular formula and weight, are summarized below for comparative analysis.
| Property | Value | Reference Compound |
| Molecular Formula | C₈H₈Br₂O₂ | 1,3-Dibromo-2,4-dimethoxybenzene |
| Molecular Weight | 295.96 g/mol | 1,3-Dibromo-2,4-dimethoxybenzene[1][2][3] |
| Monoisotopic Mass | 293.88910 Da | 2,3-Dibromo-1,4-dimethoxybenzene[2] |
| Alternate Names | 1,3-Dibromo-2,4-dimethoxy-benzene | N/A[1] |
Note: Physicochemical data for specific isomers can vary. The data provided for isomers serves as a reference for compounds with the same molecular formula.
Synthesis and Experimental Protocols
The synthesis of dibrominated dimethoxybenzene compounds is typically achieved through the electrophilic bromination of a dimethoxybenzene precursor. The following is a generalized experimental protocol adapted from established methodologies for similar compounds, such as the solventless dibromination of 1,4-dimethoxybenzene.[4]
Objective: To synthesize a dibromo-dimethoxybenzene derivative via electrophilic substitution.
Materials:
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Dimethoxybenzene precursor (1.0 eq)
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Brominating agent (e.g., N-Bromosuccinimide (NBS), or Sodium Bromide with an oxidizing agent like Oxone) (2.0-2.2 eq)
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Solvent (e.g., Acetonitrile, or solvent-free conditions)
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Deionized Water
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Sodium thiosulfate (B1220275) solution (aqueous)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
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Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)
Experimental Procedure:
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Reaction Setup: To a round-bottom flask, add the dimethoxybenzene precursor and the chosen solvent (if not a solventless reaction).
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Reagent Addition: Slowly add the brominating agent to the mixture at a controlled temperature (e.g., 0 °C to room temperature). The reaction should be stirred vigorously.
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Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[5][6]
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Work-up and Quenching: Upon completion, cool the reaction mixture and quench any excess bromine by adding an aqueous solution of sodium thiosulfate.
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Extraction: Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate.[7] Wash the combined organic layers sequentially with water and brine.[5][6]
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel, typically using a non-polar eluent system such as a gradient of hexane and ethyl acetate.[5][7]
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Synthetic Workflow Visualization
The logical flow for the synthesis, purification, and analysis of 1,3-Dibromo-2,4-dimethoxybenzene is illustrated in the diagram below.
Applications in Research and Drug Development
1,3-Dibromo-2,4-dimethoxybenzene and related brominated aromatics are valuable intermediates in organic synthesis, particularly within the pharmaceutical sector.[8] Their utility stems from the presence of bromine atoms, which act as versatile functional handles for forming new carbon-carbon and carbon-heteroatom bonds.
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Cross-Coupling Reactions: These compounds are ideal substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[8][9] These reactions are fundamental in modern drug discovery for assembling the complex molecular scaffolds of potential therapeutic agents, such as anticancer drugs.
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Synthesis of Bioactive Molecules: As a structural building block, this intermediate enables chemists to introduce specific functionalities into target molecules, thereby tailoring their pharmacological properties.[8] The dimethoxybenzene core is a feature in numerous natural products and bioactive compounds.
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Fragment-Based Drug Design: The molecule can serve as a chemical fragment in fragment-based screening and lead optimization, where its structural and electronic properties can be leveraged to fine-tune interactions with biological targets.
References
- 1. scbt.com [scbt.com]
- 2. 2,3-Dibromo-1,4-dimethoxybenzene | C8H8Br2O2 | CID 14876676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 13568220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. benchchem.com [benchchem.com]
